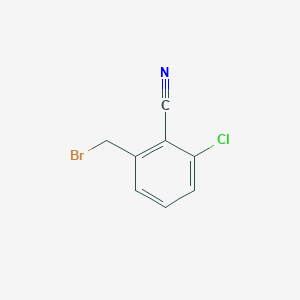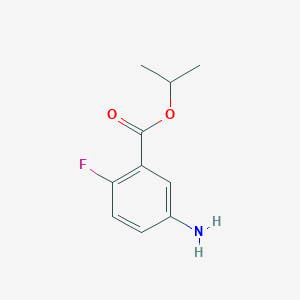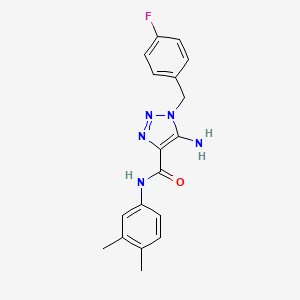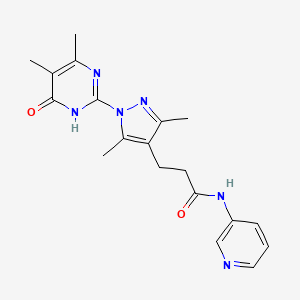
2-(Bromomethyl)-6-chlorobenzonitrile
Übersicht
Beschreibung
2-(Bromomethyl)-6-chlorobenzonitrile is a compound that is structurally related to various halogenated benzonitriles. While the specific compound is not directly discussed in the provided papers, related compounds such as 4-bromo-2,6-dichlorobenzonitrile have been studied for their molecular structure and crystal packing features . Similarly, o-chlorobenzonitrile and o-bromobenzonitrile have been analyzed for their pseudosymmetry and packing arrangements .
Synthesis Analysis
The synthesis of halogenated benzonitriles can involve various methods, including bromocyanomethylation, which is a reaction that introduces a bromomethyl group along with a cyano group to a molecule. For example, the bromocyanomethylation of carbonyl compounds using dibromoacetonitrile and indium(I) bromide has been shown to produce 2-bromo-3-hydroxynitriles in moderate to good yields . This method demonstrates the potential for synthesizing related compounds such as this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For instance, the molecular structure of 4-bromo-2,6-dichlorobenzonitrile was described as normal, with a notable interaction between the Lewis base (CN) and the Lewis acid (Br) . This interaction could be indicative of the types of intermolecular forces that might be present in this compound.
Chemical Reactions Analysis
Although the specific chemical reactions of this compound are not detailed in the provided papers, the reactivity of bromomethyl groups in halogenated compounds is well-known. These groups can participate in further chemical transformations, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzonitriles can be inferred from related compounds. For example, the crystal structure and hydrogen bonding patterns of o-chlorobenzonitrile and o-bromobenzonitrile provide insights into the potential solid-state properties of this compound . Additionally, the effects of different substituents on the molecular conformation and geometry have been discussed in the context of a bromomethyl-substituted bicyclo[2.2.1]heptane derivative .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Pharmaceuticals
2-(Bromomethyl)-6-chlorobenzonitrile is utilized in the synthesis of pharmaceutical compounds. For instance, it has been used in the synthesis of the antihypertensive drug Valsartan. The process involves a series of reactions starting with chlorobenzonitrile, proceeding through a Grignard reaction, and eventually leading to the formation of the drug (Qing, 2001).
2. Agricultural Applications
In agriculture, this compound plays a role in the synthesis of herbicides. For example, benzonitrile herbicides like dichlobenil, bromoxynil, and ioxynil, which are used in farming, orchards, and public areas, are structurally related to this compound (Holtze, Sørensen, Sørensen, & Aamand, 2008).
3. Material Science and Chemical Properties Study
It is also studied for its physical, thermal, and spectroscopic properties, which are relevant in material science. Investigations into the impact of treatments on its properties like crystallite size, surface area, and thermal behaviors provide insights for its application in various chemical processes (Trivedi et al., 2015).
4. Environmental Impact Analysis
The environmental fate and impact of this compound, especially when used as herbicides, is a significant area of research. Studies focus on its degradation, accumulation of persistent metabolites, and the microbial organisms involved in its breakdown, which are crucial for understanding its long-term environmental effects (Holtze et al., 2008).
5. Exploring Chemical Interactions and Mechanisms
Research on this compound extends to exploring its chemical interactions and mechanisms. This includes studies on its molecular structure, interactions in its crystalline form, and thermodynamic properties. Such studies are fundamental in understanding its behavior in various chemical reactions and its potential applications in synthetic chemistry (Rocha, Galvão, Ribeiro da Silva, & Ribeiro da Silva, 2014).
Wirkmechanismus
Safety and Hazards
The safety data sheet for “2-(Bromomethyl)-6-chlorobenzonitrile” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-6-chlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQRMGCPYFBURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863676-23-7 | |
| Record name | 2-(bromomethyl)-6-chlorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-(((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2564779.png)

![7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2564781.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2564783.png)

![N-(4-ethylphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2564786.png)

![N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2564789.png)
![7-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B2564790.png)

![Tert-butyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2564792.png)
![2-[(2-Furylmethyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride](/img/structure/B2564794.png)
![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2564799.png)